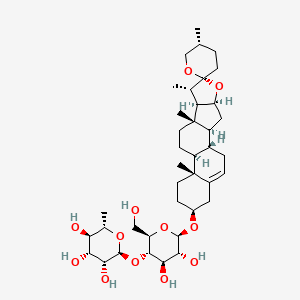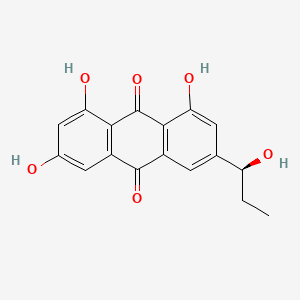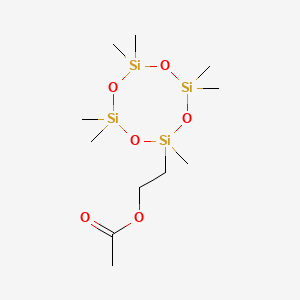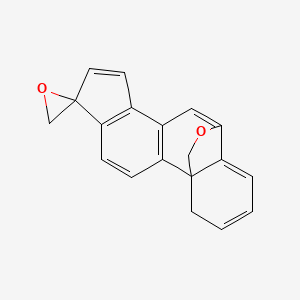![molecular formula C16H23NO3 B578981 (1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione CAS No. 18331-13-0](/img/structure/B578981.png)
(1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione is a chemical compound with the molecular formula C16H23NO3. It is a derivative of serratinine, characterized by the absence of a hydroxyl group at the 14th position and the presence of a ketone group. This compound is notable for its complex structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the core structure: This involves cyclization reactions to form the multi-ring system.
Functional group modifications: Introduction of the ketone group at the 14th position and removal of the hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve:
Optimization of reaction conditions: Using catalysts and specific solvents to increase yield and purity.
Scale-up processes: Adapting laboratory-scale reactions to industrial-scale production while maintaining efficiency and safety.
化学反应分析
Types of Reactions: (1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products:
Oxidation products: Ketones and aldehydes.
Reduction products: Alcohols.
Substitution products: Various derivatives depending on the substituents introduced.
科学研究应用
(1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions and responses.
相似化合物的比较
(1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione can be compared with other similar compounds, such as:
Serratinine: The parent compound, which has a hydroxyl group at the 14th position.
14-Deoxy-11,12-didehydroandrographolide: Another derivative with different functional groups and biological activities.
Uniqueness:
Structural Differences: The absence of the hydroxyl group and the presence of a ketone group at the 14th position make this compound unique.
Biological Activities: Its specific biological activities and potential therapeutic effects distinguish it from other similar compounds.
属性
CAS 编号 |
18331-13-0 |
|---|---|
分子式 |
C16H23NO3 |
分子量 |
277.364 |
InChI |
InChI=1S/C16H23NO3/c1-10-8-12(18)15-4-2-6-17-7-3-5-16(15,17)13(19)9-11(15)14(10)20/h10-11,14,20H,2-9H2,1H3/t10-,11+,14-,15+,16-/m0/s1 |
InChI 键 |
FCLWOBVEKQQHFC-QXTAPFHLSA-N |
SMILES |
CC1CC(=O)C23CCCN4C2(CCC4)C(=O)CC3C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



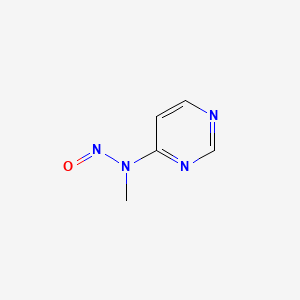
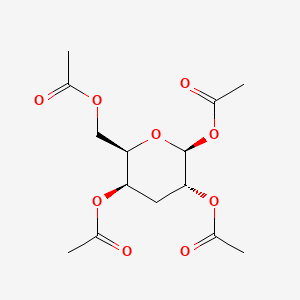

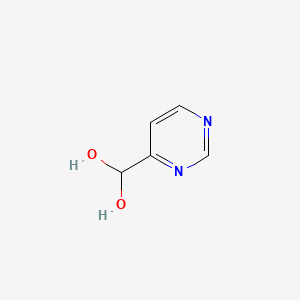
![[(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-3,4-dimethoxyoxan-2-yl]methyl acetate](/img/structure/B578907.png)
![(1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol](/img/structure/B578908.png)
